2-Furanpropanoic acid, tetrahydro-5-oxo-, (R)-

Description

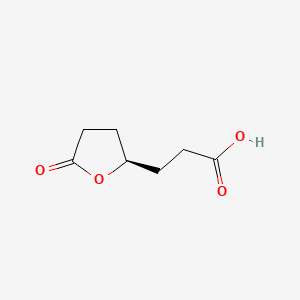

The compound (R)-2-Furanpropanoic acid, tetrahydro-5-oxo- (IUPAC name: [(2R)-5-Oxotetrahydro-2-furanyl]acetic acid) is a chiral γ-lactone derivative with the molecular formula C₆H₈O₄ (average mass: 144.126 Da; monoisotopic mass: 144.042259 Da) . It is structurally characterized by a tetrahydrofuran ring substituted with a ketone group at position 5 and an acetic acid moiety at position 2 in the (R)-configuration. Key identifiers include:

- CAS No.: 63597-98-8

- ChemSpider ID: 28638944

- Synonyms: (R)-5-Oxotetrahydrofuran-2-carboxylic acid, Carboxybutyrolactone, α-hydroxyglutaric acid γ-lactone .

Properties

IUPAC Name |

3-[(2R)-5-oxooxolan-2-yl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c8-6(9)3-1-5-2-4-7(10)11-5/h5H,1-4H2,(H,8,9)/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZFPIISPMJRMLD-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC1CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)O[C@@H]1CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20243735 | |

| Record name | 2-Furanpropanoic acid, tetrahydro-5-oxo-, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20243735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98611-86-0 | |

| Record name | 2-Furanpropanoic acid, tetrahydro-5-oxo-, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098611860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Furanpropanoic acid, tetrahydro-5-oxo-, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20243735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furanpropanoic acid, tetrahydro-5-oxo-, ®- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of furan derivatives and propanoic acid derivatives, which undergo cyclization and oxidation to form the desired compound. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of 2-Furanpropanoic acid, tetrahydro-5-oxo-, ®- may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, advanced catalysts, and automated systems to monitor and control the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-Furanpropanoic acid, tetrahydro-5-oxo-, ®- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.

Substitution: The furan ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

2-Furanpropanoic acid, tetrahydro-5-oxo-, ®- has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Furanpropanoic acid, tetrahydro-5-oxo-, ®- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following compounds share structural similarities with (R)-2-Furanpropanoic acid, tetrahydro-5-oxo-, differing in substituents, stereochemistry, or functional groups:

Physicochemical Properties

- Boiling Points : Acyl chloride derivatives (e.g., C₅H₅ClO₃) exhibit higher boiling points (~286.9°C) due to polarizable Cl atoms, whereas ester derivatives (e.g., C₉H₁₄O₄) have lower boiling points (~376.3°C predicted for TFMB-(R)-2-HG) .

- Density : Acyl chloride derivatives show higher density (1.45 g/cm³) compared to esters (1.385 g/cm³ for TFMB-(R)-2-HG) .

- LogP : The parent carboxylic acid (LogP ~0.457) is less lipophilic than its ester derivatives (e.g., TFMB-(R)-2-HG: predicted LogP ~3.5) .

Biological Activity

2-Furanpropanoic acid, tetrahydro-5-oxo-, (R)- is an organic compound with notable structural features that include a furan ring and a carboxylic acid group. This compound has garnered interest due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article explores the biological activity of this compound, synthesizing findings from various studies and research efforts.

Chemical Structure and Properties

- Molecular Formula : C7H10O4

- Molecular Weight : Approximately 158.16 g/mol

- Structural Characteristics : The presence of the tetrahydro-5-oxo group enhances its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that 2-Furanpropanoic acid, tetrahydro-5-oxo-, (R)- exhibits a range of biological activities:

-

Antimicrobial Properties :

- Studies have shown that derivatives of this compound possess significant antimicrobial activity against various pathogens. The mechanism appears to involve disruption of microbial cell membranes, leading to increased permeability and cell lysis.

-

Anti-inflammatory Effects :

- Research highlights the compound's ability to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This activity suggests a therapeutic role in conditions characterized by chronic inflammation.

- Enzyme Interaction :

The biological activity of 2-Furanpropanoic acid, tetrahydro-5-oxo-, (R)- can be attributed to its ability to act as a ligand for various enzymes and receptors. It may modulate enzyme activity through competitive inhibition or allosteric modulation, leading to significant changes in cellular signaling pathways.

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial efficacy of 2-Furanpropanoic acid derivatives revealed that certain modifications enhanced their potency against Gram-positive and Gram-negative bacteria. The study utilized a series of in vitro assays to measure the minimum inhibitory concentration (MIC) against selected strains.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Derivative A | 32 | Effective against E. coli |

| Derivative B | 16 | Effective against S. aureus |

| Parent Compound | 64 | Moderate activity |

Case Study 2: Anti-inflammatory Effects

In another study focused on the anti-inflammatory properties, researchers evaluated the compound's effects on cytokine production in macrophages stimulated with lipopolysaccharides (LPS). Results indicated a significant reduction in TNF-alpha and IL-6 levels upon treatment with varying concentrations of the compound.

| Treatment Concentration (µM) | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| 10 | 100 | 150 |

| 50 | 50 | 75 |

Comparison with Similar Compounds

When compared to structurally similar compounds, such as 2-Furanacetic acid and 2-Furoic acid, 2-Furanpropanoic acid, tetrahydro-5-oxo-, (R)- demonstrates unique reactivity due to its specific functional groups. These differences confer distinct biological activities and potential therapeutic applications.

| Compound | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|

| 2-Furanpropanoic acid | Moderate | Significant |

| 2-Furanacetic acid | Low | Minimal |

| 2-Furoic acid | Low | Moderate |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.